molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No.: B087226
CAS No.: 104-45-0
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-propylbenzene (CAS: 104-45-0), also known as para-propylanisole or dihydroanethole, is an aromatic ether belonging to the phenylpropane class of organic compounds. It is characterized by a methoxy group and a linear propyl chain attached to a benzene ring at the para position. The compound has a molecular formula of C₁₀H₁₄O, a molecular weight of 150.22 g/mol, and a density of 0.941 g/mL at 25°C . It is synthesized via catalytic hydrogenation of 1-allyl-4-methoxybenzene, yielding a colorless oil with moderate efficiency (72% yield under optimized conditions) .

This compound is primarily used as a flavoring agent (FEMA 2930) due to its sweet, anise-like aroma and has been detected in herbs, spices, and honey .

Biological Activity

1-Methoxy-4-propylbenzene, also known as para-propylanisole, is an organic compound classified within the phenylpropane family. Its chemical formula is C10H14OC_{10}H_{14}O, and it is characterized by a sweet, anise, and fennel-like flavor profile. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science and medicinal chemistry.

  • Molecular Weight : 150.2176 g/mol
  • Boiling Point : 215 °C
  • Melting Point : 45-46 °C
  • Density : 0.941 g/mL at 25 °C
  • CAS Number : 104-45-0

Toxicological Data

This compound has undergone various toxicological assessments. Notably, the acute oral LD50 in rats was reported to be approximately 4.4 g/kg, while in mice, it was around 7.3 g/kg. The acute dermal LD50 in rabbits was noted to be greater than 5 g/kg . These values suggest a moderate level of toxicity, necessitating caution in handling and application.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

Study on Flavor Compounds

A study conducted by the FDA evaluated various flavoring substances, including this compound, assessing their safety and usage levels across food categories. The findings indicated that this compound is generally recognized as safe (GRAS) when used within specified limits .

Synthetic Applications

In a recent publication focusing on stereoselective benzylic C(sp³)–H alkenylation, researchers demonstrated that substrates like this compound were successfully employed to produce enantioenriched products with moderate yields (approximately 44–49%) under optimized conditions . This highlights its significance in synthetic organic chemistry.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
ToxicityOral LD50 (rat): ~4.4 g/kg; Mouse: ~7.3 g/kg
AntimicrobialPotential activity based on structural similarityPreliminary studies
Flavoring AgentUsed in food products; detected in spices
Synthetic ChemistryInvolved in C(sp³)–H alkenylation reactions

Scientific Research Applications

Flavoring Agent

1-Methoxy-4-propylbenzene is widely recognized for its use as a flavoring agent in the food and beverage industry. It imparts a sweet, anise-like flavor, making it popular in products such as:

  • Licorice
  • Confectionery
  • Alcoholic beverages

The compound is classified under phenylpropanes, which are known for their aromatic properties and are often utilized in culinary applications .

Fragrance Ingredient

In the fragrance industry, this compound is valued for its pleasant scent. It is commonly found in:

  • Perfumes
  • Soaps
  • Cosmetics

Its contribution to the olfactory profile enhances the appeal of personal care products .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antibacterial and antifungal properties. Traditional medicine has utilized this compound for its therapeutic effects, suggesting its viability as a natural remedy for infections .

Antioxidant and Anti-Cancer Potential

Studies have shown that this compound may possess antioxidant properties, which can help combat oxidative stress in cells. Additionally, preliminary research suggests its potential role as an anti-cancer agent, warranting further investigation into its pharmacological benefits .

Pharmaceutical Development

Future research could focus on developing formulations that leverage the antimicrobial and antioxidant properties of this compound for therapeutic applications. Investigating its efficacy in clinical settings could lead to new treatments for infections or cancer.

Environmental Impact Studies

Understanding the environmental behavior of this compound is crucial. Research could explore its persistence and toxicity in ecosystems to assess potential risks associated with its widespread use in consumer products .

Derivative Exploration

Exploring derivatives of this compound may yield compounds with enhanced biological activities or novel applications in pharmaceuticals or agrochemicals. This avenue presents opportunities for innovation in material science and chemical engineering .

Q & A

Basic Questions

Q. How can 1-Methoxy-4-propylbenzene be identified and characterized in laboratory settings?

  • Methodological Answer : this compound (C₁₀H₁₄O, MW 150.22 g/mol) can be identified using gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural validation by comparing chemical shifts to literature data (e.g., δ ~3.8 ppm for methoxy protons, δ ~0.9–2.5 ppm for propyl chain protons). Infrared (IR) spectroscopy confirms functional groups like the methoxy (-OCH₃) stretch at ~2850 cm⁻¹. Cross-reference with databases such as PubChem or ECHA for spectral matches .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Density : 0.941 g/mL at 25°C (critical for volumetric measurements).
  • Boiling Point : ~230–235°C (determines distillation conditions).
  • LogP : ~2.65 (predicts solubility in organic solvents vs. aqueous systems).
    These parameters guide solvent selection, reaction temperature optimization, and purification strategies (e.g., fractional distillation). Ensure proper ventilation due to volatility and avoid ignition sources during heating .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators (e.g., P95) if ventilation is inadequate .
  • Engineering Controls : Conduct experiments in a fume hood to minimize inhalation risks. Implement spill containment measures (e.g., secondary trays).
  • Waste Disposal : Segregate waste in labeled containers for incineration or licensed hazardous waste disposal .

Advanced Research Questions

Q. What strategies are recommended for synthesizing this compound with high purity?

  • Methodological Answer :

  • Synthetic Routes :

Friedel-Crafts Alkylation : React anisole with 1-bromopropane using AlCl₃ as a catalyst. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hrs at 50°C) .

Etherification : Couple p-propylphenol with methyl iodide in the presence of K₂CO₃ (polar aprotic solvent, e.g., DMF, 12 hrs reflux).

  • Purification : Use fractional distillation (collect 230–235°C fraction) or silica gel chromatography (hexane/ethyl acetate 9:1) to isolate the product. Confirm purity via GC-MS (>98%) .

Q. How can researchers assess the potential toxicity of this compound given limited data?

  • Methodological Answer :

  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation assay) to screen for mutagenicity. Use mammalian cell lines (e.g., HepG2) for cytotoxicity profiling (IC₅₀ determination).
  • Computational Models : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict acute toxicity (e.g., oral LD₅₀) and environmental fate. Cross-validate with structurally similar compounds (e.g., anisole derivatives) .

Q. What methodological considerations are critical for integrating this compound into catalytic C–H functionalization reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Ru or Ir photoredox catalysts for benzylic C–H activation. For stereoselective alkenylation (e.g., in ), employ chiral ligands like PyBox to achieve enantiomeric excess (ee >90%).
  • Reaction Optimization : Screen solvents (acetonitrile, DCE) and light sources (blue LEDs, 450 nm). Monitor reaction progress via TLC or in situ NMR. Post-reaction, purify products using flash chromatography (hexane/EtOAc gradient) .

Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Biodegradation Testing : Follow OECD 301D (closed bottle test) to assess aerobic degradation in aqueous systems. Measure half-life (t₁/₂) under standardized conditions.
  • Bioaccumulation : Calculate bioconcentration factor (BCF) using the compound’s logP (2.65). Perform in vivo assays with aquatic organisms (e.g., zebrafish) to validate predictions.
  • Soil Mobility : Conduct column leaching studies to determine adsorption coefficients (Kₐd) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares 1-Methoxy-4-propylbenzene with analogous aromatic ethers and hydrocarbons:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Retention Index (GC) Key Functional Groups
This compound C₁₀H₁₄O 150.22 0.941 1299–1305 Methoxy, n-propyl
4-Methoxyacetophenone C₉H₁₀O₂ 150.18 1.079 1360 Methoxy, acetyl
p-Cymene (1-methyl-4-isopropylbenzene) C₁₀H₁₄ 134.22 0.857 1022 Methyl, isopropyl
1-Methoxy-4-propoxybenzene C₁₀H₁₄O₂ 166.22 - - Methoxy, propoxy
1-Ethoxy-4-ethylbenzene C₁₀H₁₄O 150.22 - - Ethoxy, ethyl

Key Observations :

  • Substituent Effects : The methoxy group increases polarity and boiling point compared to hydrocarbons like p-cymene. The linear propyl chain in this compound contributes to higher density (0.941 g/mL) than p-cymene (0.857 g/mL) .
  • Retention Behavior : The higher retention index (1299–1305) of this compound compared to p-cymene (1022) reflects stronger interactions with GC stationary phases due to its polar methoxy group .

Catalytic Reactions

This compound participates in enantioselective C–H alkenylation reactions under metallaphotoredox catalysis, yielding products with moderate yields (50–70%) and high enantiomeric excess (ee >90%). Comparable compounds like 1-ethoxy-4-ethylbenzene show similar reactivity but lower yields due to steric and electronic differences .

Oxidation Behavior

Unlike 1-methoxy-4-isopropylbenzene, which undergoes free-radical oxidation to form hydroperoxides and ketones , this compound’s linear propyl chain reduces steric hindrance, favoring hydrogenation pathways over oxidation .

Key Findings :

  • This compound poses moderate chronic risks to aquatic ecosystems but is less volatile than p-cymene, reducing atmospheric dispersal .

Properties

IUPAC Name

1-methoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042325
Record name 4-Propylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212.00 to 213.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-4-propylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.943
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-45-0
Record name 4-Propylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-4-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Propylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-propylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PROPYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/932XJ1O77X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methoxy-4-propylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-4-propylbenzene
Reactant of Route 2
1-Methoxy-4-propylbenzene
Reactant of Route 3
1-Methoxy-4-propylbenzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-4-propylbenzene
Reactant of Route 5
1-Methoxy-4-propylbenzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-4-propylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.